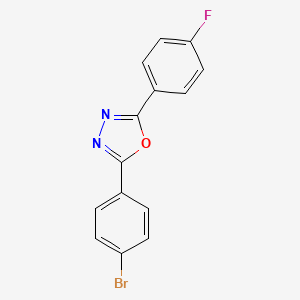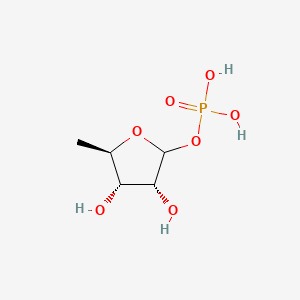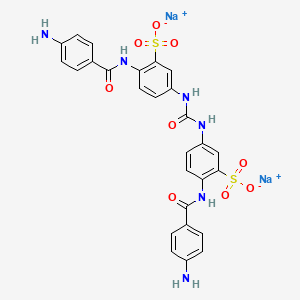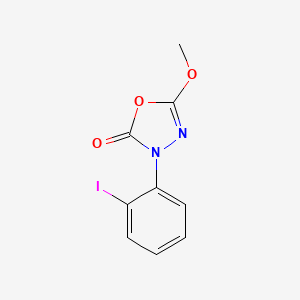
5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” is a synthetic organic compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Ring: Starting from a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.
Attachment of the Pentyl Chain: The pentyl chain can be introduced via alkylation reactions using appropriate alkyl halides.
Esterification with 4-Nitrobenzoic Acid: The final step involves esterification of the pyrimidine derivative with 4-nitrobenzoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives, which can further participate in various substitution reactions.
Substitution: The pyrimidine ring and the ester linkage can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, alcohols.
Major Products
Oxidation Products: Nitroso derivatives, hydroxylamine derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted pyrimidine and ester derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, pyrimidine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. The nitrobenzoate moiety may also contribute to biological activity, making this compound a candidate for drug discovery and development.
Medicine
Medicinally, compounds with pyrimidine and nitrobenzoate groups have been investigated for their antimicrobial, antiviral, and anticancer properties. This compound could be explored for similar therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its potential chemical reactivity and stability.
作用机制
The mechanism of action of “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” would depend on its specific biological target. Generally, pyrimidine derivatives can interact with nucleic acids or proteins, affecting cellular processes. The nitrobenzoate group may also play a role in redox reactions within cells, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl benzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-methylbenzoate
- 5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-chlorobenzoate
Uniqueness
The presence of the nitro group in “5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)pentyl 4-nitrobenzoate” distinguishes it from other similar compounds. This functional group can significantly influence the compound’s reactivity and biological activity, making it unique in its class.
属性
| 4337-23-9 | |
分子式 |
C16H17N3O6 |
分子量 |
347.32 g/mol |
IUPAC 名称 |
5-(2,4-dioxopyrimidin-1-yl)pentyl 4-nitrobenzoate |
InChI |
InChI=1S/C16H17N3O6/c20-14-8-10-18(16(22)17-14)9-2-1-3-11-25-15(21)12-4-6-13(7-5-12)19(23)24/h4-8,10H,1-3,9,11H2,(H,17,20,22) |
InChI 键 |
SHDBEKXBKNFOPE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)OCCCCCN2C=CC(=O)NC2=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![5-[(Ethanesulfinyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B12907029.png)




